molecular formula C10H18O2 B1616103 ISO-AMYL-SENECIOATE CAS No. 56922-73-7

ISO-AMYL-SENECIOATE

Cat. No.: B1616103
CAS No.: 56922-73-7
M. Wt: 170.25 g/mol
InChI Key: DBGLRAHCYJTYEH-UHFFFAOYSA-N
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Description

ISO-AMYL-SENECIOATE, also known as isopentyl 3-methyl-2-butenoate, is an organic compound with the chemical formula C10H18O2. It is a colorless to slightly yellow liquid with a fruity aroma. This compound is soluble in alcohol and ether but insoluble in water. It is commonly used to impart a fruity fragrance to products, enhancing their appeal and taste .

Preparation Methods

ISO-AMYL-SENECIOATE can be synthesized through the esterification of iso-amyl alcohol (3-methyl-1-butanol) and senecioic acid (3-methyl-2-butenoic acid). The reaction typically employs an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under controlled temperature and time conditions to achieve optimal yield .

Another synthetic route involves the reaction of 3-methylcrotonoyl chloride with 3-methyl-1-butanol in the presence of pyridine, dicyclohexylcarbodiimide, and 4-dimethylaminopyridine in dichloromethane at temperatures ranging from 0 to 20°C for approximately 3.5 hours .

Chemical Reactions Analysis

ISO-AMYL-SENECIOATE undergoes various chemical reactions, including:

    Esterification: The formation of esters from carboxylic acids and alcohols in the presence of an acid catalyst.

    Hydrolysis: The breakdown of the ester bond in the presence of water and an acid or base catalyst, yielding iso-amyl alcohol and senecioic acid.

    Oxidation: The oxidation of the alcohol group to form corresponding aldehydes or carboxylic acids under specific conditions.

Common reagents used in these reactions include sulfuric acid, phosphoric acid, and various oxidizing agents. The major products formed from these reactions are iso-amyl alcohol and senecioic acid .

Scientific Research Applications

ISO-AMYL-SENECIOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ISO-AMYL-SENECIOATE involves its interaction with specific molecular targets and pathways. In esterification reactions, the compound undergoes nucleophilic attack by the alcohol group on the carbonyl carbon of the carboxylic acid, leading to the formation of the ester bond. In hydrolysis reactions, the ester bond is cleaved by water, resulting in the formation of the corresponding alcohol and acid .

Comparison with Similar Compounds

ISO-AMYL-SENECIOATE can be compared with other similar compounds such as:

    Isoamyl acetate: Known for its banana-like aroma, it is used in the flavor and fragrance industry.

    Isoamyl butyrate: Used for its fruity aroma, similar to this compound, but with a slightly different scent profile.

    Ethyl butyrate: Another ester with a fruity aroma, commonly used in the food and beverage industry.

The uniqueness of this compound lies in its specific fruity aroma and its applications in various industries .

Properties

IUPAC Name

3-methylbutyl 3-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(2)5-6-12-10(11)7-9(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGLRAHCYJTYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069142
Record name 2-Butenoic acid, 3-methyl-, 3-methylbutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3069142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

197.00 to 199.00 °C. @ 760.00 mm Hg
Record name Isopentyl 3-methyl-2-butenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040530
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56922-73-7
Record name Isoamyl β,β-dimethylacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56922-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butenoic acid, 3-methyl-, 3-methylbutyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056922737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 3-methyl-, 3-methylbutyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butenoic acid, 3-methyl-, 3-methylbutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3069142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopentyl 3-methyl-2-butenoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.926
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Isopentyl 3-methyl-2-butenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040530
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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